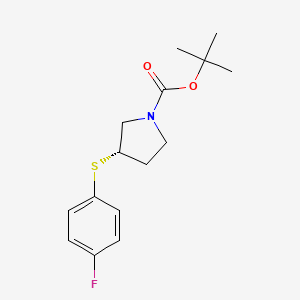

(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate

Description

“(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate” (CAS: 1289584-88-8) is a chiral pyrrolidine derivative with a 4-fluorophenylthio substituent at the 3-position and a tert-butyl carbamate protecting group. Its molecular formula is C₁₅H₂₀FNO₂S, and it is supplied by BLD Pharm Ltd. at 95% purity in quantities of 100 mg, 250 mg, and 1 g .

Properties

IUPAC Name |

tert-butyl (3S)-3-(4-fluorophenyl)sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGONQZUUQXPDK-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)SC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate, with the CAS number 1289584-88-8, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.

- Molecular Formula : C15H20FNO2S

- Molecular Weight : 297.39 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a 4-fluorophenyl thio group, which may influence its biological interactions.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain purinergic receptors, particularly the P2Y12 receptor, which plays a crucial role in platelet aggregation and cardiovascular health.

Inhibition of P2Y12 Receptor

Research indicates that compounds similar to (S)-tert-butyl derivatives can inhibit the P2Y12 receptor, which is involved in platelet activation. A study highlighted the effects of various P2Y12 inhibitors on platelet reactivity, noting significant differences in aggregation responses among treatments . The inhibition of this receptor can lead to decreased platelet aggregation, which is beneficial in preventing thrombotic events.

Case Studies and Research Findings

-

Platelet Aggregation Studies :

- A study examined the effects of novel P2Y12 inhibitors on platelet function. It was found that switching patients from clopidogrel to newer agents resulted in significantly reduced platelet aggregation, suggesting that similar compounds could enhance therapeutic strategies for managing cardiovascular diseases .

- Pharmacological Profiles :

-

Toxicological Assessments :

- Toxicological evaluations have shown that while the compound has promising therapeutic effects, careful consideration of dosage is necessary to mitigate potential adverse effects. Safety data indicate moderate toxicity levels, necessitating further investigation into its pharmacokinetics and long-term effects .

Summary Table of Biological Activity

Comparison with Similar Compounds

Key Observations:

Substituent Differences :

- The fluorinated compound features a 4-fluorophenylthio group , which introduces strong electron-withdrawing effects and enhanced lipophilicity (logP ~3.2 estimated). This contrasts with the hydroxyethyl-thiomethyl group in the comparator, which adds polarity (logP ~1.8 estimated) due to the hydroxyl group, improving aqueous solubility .

- The (S)-enantiomer’s stereochemistry may confer selectivity in binding biological targets, whereas the comparator’s structure lacks specified chirality.

Molecular Weight and Applications :

- The higher molecular weight (297.39 vs. 261.38) of the fluorinated compound reflects its bulkier aromatic substituent, which may optimize interactions with hydrophobic enzyme pockets. In contrast, the hydroxyethyl variant’s smaller size and polar group make it a candidate for conjugation or prodrug synthesis .

Synthetic Utility :

- The tert-butyl carbamate group in both compounds serves as a temporary protecting group for amines, enabling selective deprotection during multi-step syntheses.

Functional and Commercial Considerations

- Price and Accessibility : The fluorinated compound is available in larger quantities (up to 1 g), suggesting broader industrial demand . The hydroxyethyl derivative is priced at €199 (100 mg) and €335 (250 mg), though pricing for the fluorinated analog is undisclosed .

- Stability : The 4-fluorophenylthio group may confer greater oxidative stability compared to the hydroxyethyl-thiomethyl group, which could undergo hydrolysis or oxidation under acidic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.